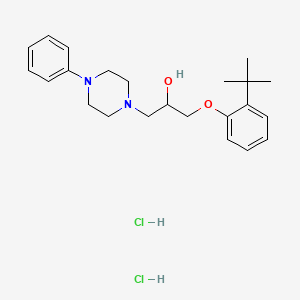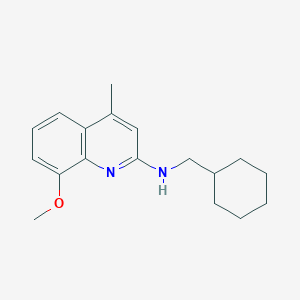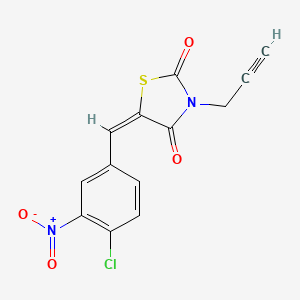
1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride
説明
1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, also known as TBPB, is a chemical compound that has been widely used in scientific research. TBPB is a selective agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is expressed in sensory neurons. In recent years, TBPB has been studied extensively due to its potential therapeutic applications in pain management, inflammation, and cancer.
作用機序
1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride acts as a selective agonist of TRPV1 channels, which are expressed in sensory neurons. When this compound binds to TRPV1 channels, it causes the channel to open, leading to an influx of calcium ions into the cell. This calcium influx leads to the activation of downstream signaling pathways, resulting in increased neuronal excitability and pain perception.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can activate TRPV1 channels in a dose-dependent manner, leading to increased calcium influx and neuronal excitability. This compound has also been shown to induce the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, from immune cells. In vivo studies have shown that this compound can induce thermal hyperalgesia, or increased sensitivity to heat, in mice.
実験室実験の利点と制限
1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has several advantages for use in lab experiments. It is a highly selective agonist of TRPV1 channels, making it a useful tool for studying the function and regulation of these channels. This compound is also relatively stable and easy to synthesize, making it readily available for use in experiments.
However, there are also some limitations to the use of this compound in lab experiments. This compound has been shown to have off-target effects at high concentrations, leading to activation of other ion channels and receptors. Additionally, this compound has been shown to induce desensitization of TRPV1 channels at high concentrations, which may limit its usefulness in long-term studies.
将来の方向性
There are several future directions for research on 1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride and TRPV1 channels. One potential area of research is the development of more selective agonists and antagonists of TRPV1 channels, which could be used to study the function and regulation of these channels in greater detail. Another area of research is the role of TRPV1 channels in cancer, and the potential use of TRPV1 agonists and antagonists as therapeutic agents. Finally, there is a need for further research on the mechanisms underlying the off-target effects of this compound, and the development of strategies to minimize these effects in future studies.
科学的研究の応用
1-(2-tert-butylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been used extensively in scientific research as a tool to study the function and regulation of TRPV1 channels. TRPV1 channels are involved in a variety of physiological processes, including pain perception, inflammation, and thermoregulation. This compound has been shown to activate TRPV1 channels in vitro and in vivo, leading to increased calcium influx and neuronal excitability. This compound has also been used to study the role of TRPV1 channels in cancer, as TRPV1 channels are overexpressed in many types of cancer cells.
特性
IUPAC Name |
1-(2-tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2.2ClH/c1-23(2,3)21-11-7-8-12-22(21)27-18-20(26)17-24-13-15-25(16-14-24)19-9-5-4-6-10-19;;/h4-12,20,26H,13-18H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKMGRLYEGYHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B4886936.png)
![ethyl 6-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4886943.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4886950.png)
![N-{2-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4886960.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4886980.png)
![2,4-dichloro-N-[3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4886982.png)
![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4886986.png)
![5-[(5-bromo-2-thienyl)methylene]-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886991.png)
![ethyl 6-amino-4-(2-bromo-4-methoxyphenyl)-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-4H-pyran-3-carboxylate](/img/structure/B4886996.png)

![1-(hydroxymethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4887005.png)

![2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B4887024.png)
![4-(4-fluorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887036.png)